molecular formula C19H20N4O4 B5206023 methyl N-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-D-alaninate

methyl N-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-D-alaninate

Cat. No. B5206023
M. Wt: 368.4 g/mol
InChI Key: QDJOOCMFDDHXLC-GFCCVEGCSA-N
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Description

Methyl N-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-D-alaninate is a chemical compound that belongs to the class of oxadiazole derivatives. It has been found to have potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of methyl N-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-D-alaninate involves its binding to the active site of the enzyme DPP-IV, thereby inhibiting its activity. This leads to an increase in the levels of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are involved in the regulation of glucose metabolism. The compound has also been found to inhibit the production of pro-inflammatory cytokines by inhibiting the activation of the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
Methyl N-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-D-alaninate has been found to have several biochemical and physiological effects. It has been found to increase the levels of GLP-1 and GIP, which are involved in the regulation of glucose metabolism. This leads to an improvement in glucose tolerance and insulin sensitivity. The compound has also been found to inhibit the production of pro-inflammatory cytokines, which may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using methyl N-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-D-alaninate in lab experiments is its selectivity for the enzyme DPP-IV. This allows for the specific inhibition of this enzyme without affecting other enzymes involved in glucose metabolism. However, one of the limitations of using this compound is its relatively low potency compared to other DPP-IV inhibitors.

Future Directions

There are several future directions for the research on methyl N-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-D-alaninate. One direction is the development of more potent derivatives of this compound that can be used as DPP-IV inhibitors. Another direction is the investigation of the potential anti-inflammatory effects of this compound and its derivatives. Finally, the potential applications of this compound in the treatment of metabolic disorders such as diabetes and obesity should be further explored.

Synthesis Methods

The synthesis method of methyl N-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-D-alaninate involves the reaction of 2-chloronicotinic acid with 4-methoxybenzylamine to form 2-(4-methoxybenzyl)-nicotinamide. The resulting compound is then reacted with thionyl chloride and triethylamine to obtain 2-(4-methoxybenzyl)-nicotinoyl chloride. This compound is then reacted with sodium azide and copper(I) iodide to form 5-(3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl)-2-(4-methoxybenzyl)nicotinonitrile. Finally, the nitrile group is reduced using sodium borohydride to obtain methyl N-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-D-alaninate.

Scientific Research Applications

Methyl N-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-D-alaninate has been found to have potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been studied for its potential as a selective inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. It has also been studied for its potential as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

methyl (2R)-2-[[5-[3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]pyridin-2-yl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4/c1-12(19(24)26-3)21-16-9-6-14(11-20-16)18-22-17(23-27-18)10-13-4-7-15(25-2)8-5-13/h4-9,11-12H,10H2,1-3H3,(H,20,21)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJOOCMFDDHXLC-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NC1=NC=C(C=C1)C2=NC(=NO2)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC)NC1=NC=C(C=C1)C2=NC(=NO2)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl N-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-D-alaninate

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